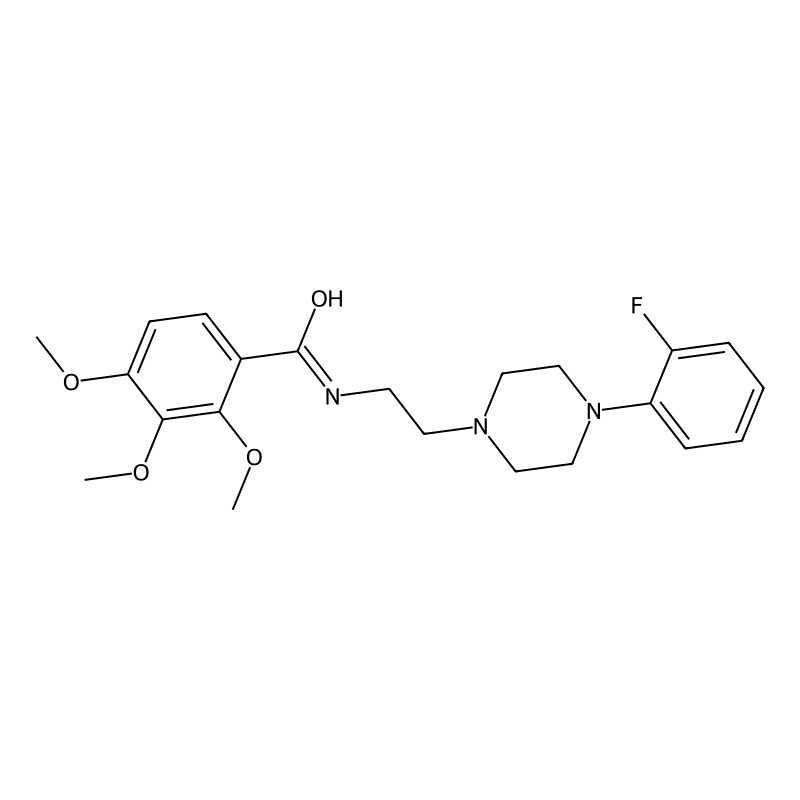

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide: Current Research Availability

Here are some possibilities for why this information might be limited:

- The compound may be very recent and still under development, with research not yet published.

- It may be a proprietary compound owned by a specific company, and research details are not publicly available.

- Research on this specific molecule may be limited due to a lack of funding or interest.

Future Directions for Research

- Medicinal chemistry: The molecule contains a piperazine ring, a common functional group found in many approved drugs. Researchers might investigate if this compound has any potential therapeutic applications.

- Material science: The trimethoxybenzamide group can participate in various interactions, and researchers might explore if this molecule has interesting properties for material science applications.

- Chemical biology: The molecule could be a useful tool for studying biological processes, particularly those involving interactions with proteins or membranes.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide is a synthetic compound with the molecular formula C22H28FN3O4 and a molecular weight of 417.481 g/mol. This compound features a piperazine ring, which is commonly found in various pharmaceutical agents, and a trimethoxybenzamide moiety that may contribute to its biological activity and potential therapeutic applications. The presence of a fluorine atom on the phenyl group can enhance lipophilicity and alter pharmacokinetic properties, making it an interesting candidate for medicinal chemistry research.

- Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution, potentially allowing for the introduction of various functional groups.

- Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, enabling modifications of functional groups or the introduction of new ones.

- Amide Bond Formation: The benzamide portion can engage in reactions to form new amide bonds with other amines or carboxylic acids under specific conditions, such as using coupling reagents like EDCI or DCC.

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide typically involves multi-step procedures:

- Preparation of Piperazine Derivative: Starting from commercially available piperazine, it can be alkylated with 2-fluoroethyl bromide to introduce the ethyl chain.

- Formation of Trimethoxybenzamide: The trimethoxybenzoyl chloride can be reacted with the piperazine derivative to form the amide bond.

- Purification: The final product is purified through recrystallization or chromatography methods to obtain a high-purity compound.

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide has potential applications in several fields:

- Medicinal Chemistry: As a lead compound for developing new drugs targeting neurological disorders due to its structural similarity to known pharmacophores.

- Research Tool: It could serve as a probe in biochemical studies to understand receptor interactions or cellular signaling pathways.

- Material Science: The unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.

Due to its structural characteristics, this compound may interact with various biological targets. Potential studies could include:

- Receptor Binding Studies: Evaluating its affinity for serotonin and dopamine receptors.

- Enzyme Inhibition Tests: Investigating its effects on enzymes involved in neurotransmitter metabolism.

- Cellular Assays: Assessing its impact on cell proliferation and apoptosis in cancer cell lines .

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3,4-trimethoxybenzamide can be compared with several similar compounds that share structural features but differ in their substituents or functional groups.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(2-(4-(phenyl)piperazin-1-yl)ethyl)-2,3-dimethoxybenzamide | Lacks fluorine; has two methoxy groups | May exhibit different receptor affinities |

| N-(2-(4-(chlorophenyl)piperazin-1-yl)ethyl)-2-methoxybenzamide | Chlorine instead of fluorine; fewer methoxy groups | Potentially different pharmacokinetics |

| N-(2-(4-(bromophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide | Bromine substitution; one methoxy group | May show enhanced binding properties due to bromine's size |

These comparisons highlight how variations in substituents can lead to significant differences in biological activity and pharmacological profiles. Each compound's unique characteristics could make them suitable for different therapeutic applications or research purposes .